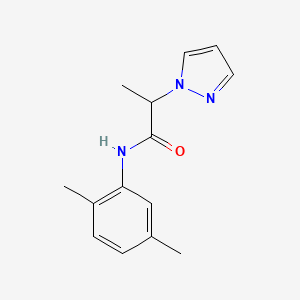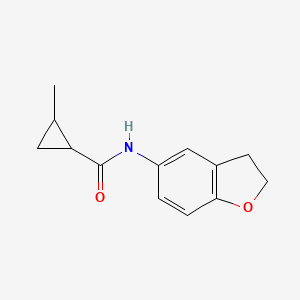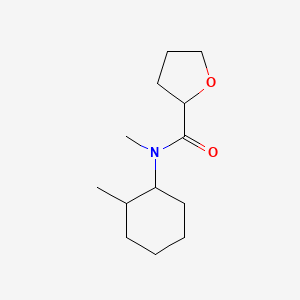
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one, also known as DHIQCP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
作用机制
The mechanism of action of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and movement. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to exhibit several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, which are important factors in the development of neurological disorders. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to improve cognitive function and motor behavior in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain and central nervous system. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to have low toxicity and few side effects in animal models. However, one limitation of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
未来方向
There are several future directions for research involving 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on the development of more efficient synthesis methods for 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one and the optimization of its pharmacological properties. Finally, future research could investigate the potential use of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in combination with other therapeutic agents for the treatment of neurological disorders.
Conclusion
In conclusion, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one as a therapeutic agent for neurological disorders.
合成方法
The synthesis of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one involves the reaction of 3,4-dihydro-1H-isoquinoline-2-carboxylic acid with 1-propan-2-ylamine and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been the subject of several scientific studies due to its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties in animal models. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)19-11-15(9-16(19)20)17(21)18-8-7-13-5-3-4-6-14(13)10-18/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXVADWVSSPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)
![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)

![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)

![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)



![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)